molecular formula C8H17NO2 B1258417 HMBOA hexose

HMBOA hexose

Cat. No.: B1258417
M. Wt: 159.23 g/mol
InChI Key: REWYJJRDEOKNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMBOA hexose is a benzoxazinoid metabolite serving as a key biochemical marker in plant defense mechanism studies. Researchers utilize this high-purity compound to investigate induced systemic resistance in crops, plant-insect interactions, and natural product biosynthesis. As a glycosylated derivative, its properties are of significant interest in metabolic pathway analysis and enzymology. This product is provided as a For Research Use Only (RUO) material, strictly for laboratory analysis. It is not intended for diagnostic, therapeutic, or any personal use. Note: Specific details on the mechanism of action and primary research applications for this compound should be added here once compiled from authoritative chemical databases, supplier catalogs, or relevant scientific literature.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-methyl-2-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C8H17NO2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3

InChI Key

REWYJJRDEOKNBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between HMBOA hexose and related compounds:

Compound Structure Molecular Formula Biological Role Key Research Findings
This compound HMBOA (2-hydroxy-4-methoxy-benzoxazin-3-one) + hexose C₁₃H₁₇NO₈ Defense against pathogens and herbivores; stored in vacuoles Accumulates in plant roots under stress; modulates microbial interactions .
HDMBOA 2-hydroxy-4,7-dimethoxy-benzoxazin-3-one C₉H₉NO₅ Direct antimicrobial activity; less stable than glycosides Higher toxicity to insects compared to HMBOA due to additional methoxy group .
Vanillic acid hexose Vanillic acid (phenolic acid) + hexose C₁₃H₁₆O₉ Antioxidant; lignin biosynthesis Depletes in roots during bacterial colonization, unlike this compound .
Trigalloyl hexose Three gallic acid units esterified to hexose C₂₇H₂₄O₁₈ Defense via hydrolyzable tannins Accumulates in leaves under biotic stress; roles in pathogen inhibition .
HBOA 2-hydroxy-1,4-benzoxazin-3-one (no methoxy groups) C₇H₅NO₃ Precursor to glycosylated forms; weak antimicrobial activity Rapidly glycosylated or degraded in planta .

Key Differences

Substituent Groups: this compound has a single methoxy group at the C4 position, while HDMBOA contains an additional methoxy group at C7, enhancing its bioactivity but reducing stability . Phenolic acid hexoses (e.g., vanillic acid hexose) lack the benzoxazinone ring, instead featuring phenolic acid aglycones linked to hexose, which confers distinct antioxidant properties .

Biological Roles :

  • This compound is primarily a storage form for defense compounds, whereas HDMBOA acts as a direct toxin .
  • Trigalloyl hexose and ellagitannins function as hydrolyzable tannins, inhibiting pathogens through protein binding, unlike this compound’s role in signaling and detoxification .

Metabolic Pathways: this compound is synthesized via glycosylation, while trigalloyl hexose involves esterification of gallic acid to hexose . Degradation of this compound releases reactive HMBOA, whereas phenolic acid hexoses release antioxidants like vanillic acid .

Analytical Signatures: this compound can be distinguished from other hexose conjugates using HRMS/MS, with fragmentation patterns showing neutral losses of 162.054 Da (hexose) and characteristic benzoxazinone ions (e.g., m/z 178.05 for HMBOA aglycone) . In contrast, phenolic acid hexoses fragment to yield phenolic acid ions (e.g., m/z 168.04 for vanillic acid) .

Functional Overlaps

  • Both this compound and trigalloyl hexose accumulate in response to microbial colonization, though in different plant organs (roots vs. leaves) .

Research Implications and Gaps

  • Transport Mechanisms : While yeast hexose transporters (e.g., Hxt family) are well-studied , the uptake of this compound in plants remains uncharacterized.
  • Evolutionary Context : The preference for hexose over pentose in HMBOA glycosylation may reflect enzymatic specificity or stability advantages, as seen in nucleic acid evolution .

Q & A

Q. Table 1: Comparison of Hexose Detection Methods

MethodSensitivityLimitationsKey Study
Phenol-sulfuric assayModerateUnderestimates hexose contentMatthewson, 2023
MRM-MSHighRequires specialized equipmentCell-Type Resolved Atlas Study

How do regulatory pathways like Snf1p/Hxk2p/Mig1p influence this compound transport and metabolism in yeast?

Answer:

  • Transcriptional regulation : The Snf1p kinase pathway modulates hexose transporter (HXT) expression. For instance, SNF1 deletion reduces HXT2 transcription, while HXK2 deletion increases it under high glucose .
  • Functional implications : Multivariate data analysis (e.g., PCA) reveals clustering patterns in transporter expression, highlighting strain-specific regulatory divergence (e.g., BY4741 vs. BY4742) .
  • Experimental design : Use knockout strains and RNA-seq to map transporter expression dynamics under varying glucose concentrations.

What experimental strategies address contradictions in hexose quantification across studies?

Answer:

  • Source of discrepancies : Assay specificity (e.g., phenol-sulfuric acid detects all hexoses vs. MSA targeting specific monosaccharides) .
  • Resolution :
    • Cross-validate with enzymatic assays (e.g., hexokinase-based methods).
    • Report raw data and normalization protocols (e.g., protein wt% vs. dry weight) .
    • Standardize sample preparation (e.g., deproteinization with Ba(OH)₂ to avoid interference) .

How can researchers optimize kinetic models for this compound transport in fermentation studies?

Answer:

  • Parameter identifiability : Simplify models to address high correlation between parameters (e.g., Vmax,H and ks,H in hexose transport). Use Bayesian optimization to refine confidence intervals .
  • Data integration : Incorporate in vitro transporter kinetics (e.g., Km values) and in vivo metabolic flux data. For example, Pizarro et al. (2007) combined transporter concentrations with kinetic profiles for S. cerevisiae .
  • Validation : Compare model predictions against time-resolved hexose consumption and ethanol production .

What evolutionary principles explain the preference for pentose over hexose sugars in nucleic acids?

Answer:

  • Prebiotic synthesis : Hexoses (e.g., glucopyranosyl) form under formaldehyde-free conditions, but pentoses dominate with formaldehyde, suggesting comparable preformation potential .
  • Functional superiority : Pentose nucleic acids exhibit superior base-pairing and structural stability. Experimental homo-DNA models show constrained helical flexibility compared to natural DNA .
  • Methodological insight : Synthesize hexose nucleic acid analogs and compare their pairing properties via X-ray crystallography or NMR.

How do hexose sensing systems in plants inform this compound signaling in other organisms?

Answer:

  • Divergent mechanisms : Plants use hexokinase-dependent and -independent pathways for hexose sensing, while yeast relies on transporter-mediated signaling .
  • Cross-disciplinary approach : Apply plant sugar-signaling frameworks (e.g., SNF1 kinase homologs) to study this compound in microbial systems. For example, ABA/ethylene pathways in plants may parallel stress-responsive hexose utilization in fungi .

What are the challenges in correlating hexose transporter mRNA levels with functional activity in tissues like the liver?

Answer:

  • Discrepancy : Liver exhibits high hexose transport activity despite low transporter mRNA, suggesting post-translational regulation or alternate carriers (e.g., GLUT1 vs. liver-specific isoforms) .
  • Strategies :
    • Use proteomics to quantify transporter protein levels.
    • Perform siRNA knockdowns to assess functional redundancy .

How can researchers design diets to study this compound partitioning and its impact on metabolic byproducts like methane?

Answer:

  • In vitro screening : Test carbohydrate sources (e.g., cellulose vs. starch) for hexose release efficiency using dilute acid hydrolysis .
  • In vivo validation : Use isotopically labeled hexoses to trace metabolic flux and methane output. Prioritize substrates with high hexose-to-fermentation product ratios .

Q. Key Takeaways :

  • Prioritize mass spectrometry for hexose quantification .
  • Use genetic knockouts and multivariate analysis to dissect regulatory pathways .
  • Address assay discrepancies through cross-validation and standardization .
  • Integrate evolutionary and cross-disciplinary insights to refine experimental models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HMBOA hexose
Reactant of Route 2
HMBOA hexose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.